t-Boc-N-Amido-PEG3-propargyl

Overview

Description

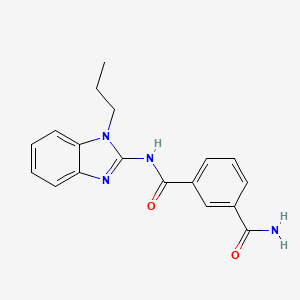

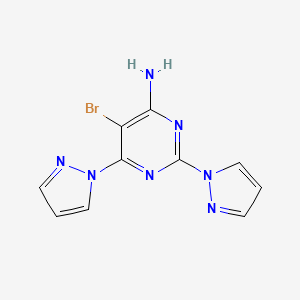

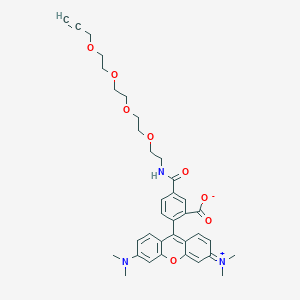

T-Boc-N-Amido-PEG3-propargyl is a PEG derivative containing a propargyl group and a t-Boc protected amine group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-Boc protected amine can be deprotected under mild acidic conditions .

Synthesis Analysis

The propargyl group in this compound can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-Boc protected amine can be deprotected under mild acidic conditions .Molecular Structure Analysis

The molecular formula of this compound is C14H25NO5 . It has a molecular weight of 287.4 g/mol .Chemical Reactions Analysis

This compound can participate in copper catalyzed Click Chemistry reactions with biomolecules that contain azide . Under mild acidic conditions, the t-Boc group can be removed to yield the free amine .Physical and Chemical Properties Analysis

This compound has a molecular weight of 287.35 . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications

Gene Delivery Vectors

t-Boc-N-Amido-PEG3-propargyl and its derivatives are utilized in developing gene delivery vectors. PEGylated bioreducible poly(amido amine)s, for instance, are crafted using a method involving mono-tert-butoxycarbonyl (Boc) PEG diamine. These vectors form stable, nano-scaled PEGylated polyplexes and exhibit low cytotoxicity, making them suitable for gene delivery applications (Lin & Engbersen, 2011).

Novel Polyethylene Glycol Synthesis

Research has been conducted on synthesizing novel branched polyethylene glycols using t-butyloxycarbonyl (Boc) protected moieties. These involve linking linear PEG chains through specific chemical groups, which contributes to the development of new polyethylene glycol structures with potential applications in biomedicine and other fields (Li Ke-liang, 2007).

Chiral Compound Synthesis

The compound also plays a role in the synthesis of chiral t-Boc protected propargylic amines. These intermediates are used for the stereoselective synthesis of γ-functionalized (E)-allylic amines, which are valuable in creating chiral compounds with various pharmaceutical and chemical applications (Reginato et al., 1996).

Targeted Gene Delivery

This compound is used in targeted gene delivery systems. For example, epidermal growth factor-PEG functionalized poly(amido amine) dendrons are created for targeted gene delivery, enhancing the efficiency of gene transfer (Yu et al., 2011).

Biopolymer Functionalization

This compound is instrumental in the functionalization of biopolymers. Such functionalization is essential for various biomedical applications, including drug delivery and tissue engineering. This involves the synthesis of functional poly(2-oxazoline)s and other polymers with specific characteristics for biomedical uses (Mees & Hoogenboom, 2015).

siRNA Delivery

In the realm of RNA interference therapies, this compound based polymers are explored for efficient siRNA delivery. PEGylated poly(amido amine)s with disulfide linkages show promise in forming complexes that effectively deliver siRNA to target cells, combining gene silencing efficacy with minimal toxicity (Vader et al., 2011).

Mechanism of Action

Target of Action

t-Boc-N-Amido-PEG3-propargyl is a PEG derivative that primarily targets azide-bearing compounds or biomolecules . The propargyl group in the compound can interact with these targets via copper-catalyzed azide-alkyne Click Chemistry .

Mode of Action

The compound forms a stable triazole linkage with azide-bearing compounds or biomolecules through a copper-catalyzed azide-alkyne Click Chemistry . This reaction is facilitated by the propargyl group present in the compound . Additionally, the t-Boc protected amine group in the compound can be deprotected under mild acidic conditions to yield a free amine .

Biochemical Pathways

Given its ability to form a stable triazole linkage with azide-bearing compounds, it can be inferred that it may influence pathways involving these compounds .

Pharmacokinetics

The compound’s solubility in dmso, dcm, and dmf suggests that it may have good bioavailability.

Result of Action

The primary result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This can potentially alter the function of these targets, depending on their role in cellular processes.

Action Environment

The action of this compound can be influenced by environmental factors such as pH, as the deprotection of the t-Boc protected amine group occurs under mild acidic conditions . Additionally, the compound’s solubility in various solvents suggests that its action, efficacy, and stability may be influenced by the solvent environment .

Future Directions

T-Boc-N-Amido-PEG3-propargyl is a promising compound in the field of drug delivery due to its ability to form stable triazole linkages with azide-bearing compounds or biomolecules . Its use as a PEG-based PROTAC linker in the synthesis of PROTACs also presents interesting possibilities for the development of targeted therapy drugs .

Biochemical Analysis

Biochemical Properties

t-Boc-N-Amido-PEG3-propargyl plays a crucial role in biochemical reactions, particularly in the formation of triazole linkages through Click Chemistry. This reaction is facilitated by the presence of copper ions, which catalyze the cycloaddition of the propargyl group with azide-bearing compounds . The resulting triazole linkage is highly stable and can be used to conjugate biomolecules such as proteins, peptides, and nucleic acids. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, enhancing its compatibility with biological systems .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of stable triazole linkages with azide-bearing biomolecules. This reaction is catalyzed by copper ions, which facilitate the cycloaddition of the propargyl group with the azide group. The resulting triazole linkage is highly stable and resistant to hydrolysis, making it an ideal tool for bioconjugation . The t-Boc group can be removed under mild acidic conditions to yield a free amine, which can further interact with other biomolecules through amide bond formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions (-20°C) and can be stored for extended periods without significant degradation . The removal of the t-Boc group under acidic conditions can lead to the formation of free amines, which may have different reactivity and stability profiles. Long-term studies have shown that this compound can maintain its activity and functionality in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, this compound can cause adverse effects such as cytotoxicity and inflammation . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular function and metabolism .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that cleave the t-Boc group, yielding free amines that can further participate in biochemical reactions . Additionally, the PEG moiety can influence metabolic flux by altering the solubility and distribution of metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility and facilitates its distribution in aqueous environments . The compound can accumulate in specific cellular compartments, depending on its interactions with transport proteins and other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the removal of the t-Boc group can expose amine groups that interact with specific cellular components, directing the compound to particular subcellular locations .

Properties

IUPAC Name |

tert-butyl N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-5-7-17-9-11-19-12-10-18-8-6-15-13(16)20-14(2,3)4/h1H,6-12H2,2-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRULGOPBBCYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

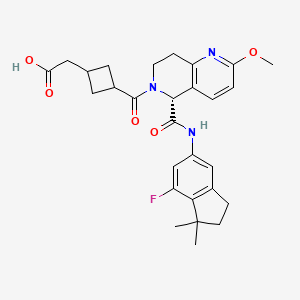

![4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B611128.png)

![[(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B611129.png)